6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
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Overview
Description
6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a complex organic compound characterized by its unique structure, which includes a thiazole ring, an imidazole ring, and a chlorobenzyl group
Mechanism of Action
Target of Action
Similar imidazothiazole derivatives have been reported to stimulate the human constitutive androstane receptor (car) nuclear translocation .
Mode of Action
It is known that imidazothiazole derivatives can interact with their targets and cause changes at the molecular level
Biochemical Pathways
The stimulation of the car nuclear translocation suggests that it may influence the regulation of genes involved in drug metabolism and other xenobiotic responses .
Pharmacokinetics
The predicted density of the compound is 149±01 g/cm3 , which may influence its bioavailability and distribution within the body.
Result of Action
Similar imidazothiazole derivatives have been reported to show significant activity against mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes include:
Thiazole Formation: : The initial step involves the cyclization of a suitable precursor, such as a 2-aminothiazole derivative, under acidic or basic conditions.
Imidazole Ring Formation: : The imidazole ring is introduced through a condensation reaction involving a 1,2-diamine and a suitable carbonyl compound.
Chlorobenzyl Group Introduction: : The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol-containing intermediate.
Oxime Formation: : The final step involves the conversion of the aldehyde group to an oxime using hydroxylamine under acidic or neutral conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like sodium thiolate (NaSCH3) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new treatments for various diseases, including infections and inflammatory conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications, including as a catalyst or an intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzylthiazole derivatives: : These compounds share the chlorobenzyl group and thiazole ring but differ in the presence of the imidazole ring.
Imidazo[2,1-b][1,3]thiazole derivatives: : These compounds have the imidazole and thiazole rings but lack the chlorobenzyl group.
Oxime derivatives: : These compounds contain the oxime functional group but differ in the rest of the molecular structure.
Uniqueness
6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is unique due to its combination of the chlorobenzyl group, thiazole ring, and imidazole ring. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(NE)-N-[[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS2/c14-10-3-1-9(2-4-10)8-20-12-11(7-15-18)17-5-6-19-13(17)16-12/h1-7,18H,8H2/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEHOWOPQGDGHQ-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)/C=N/O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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